molecular formula C19H13ClF3N5OS B2636732 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1251573-71-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No.: B2636732
CAS No.: 1251573-71-3
M. Wt: 451.85
InChI Key: AKAXYXFSXWENGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13ClF3N5OS and its molecular weight is 451.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has highlighted the synthesis of various analogs and derivatives of triazoloquinoxaline compounds, exploring their potential inotropic activities, antimicrobial effects, and as adenosine receptor antagonists. For instance, compounds showing favorable inotropic activity were synthesized and evaluated using isolated rabbit heart preparations, indicating their potential as positive inotropic agents. This class of compounds has been compared with standard drugs like milrinone, showing promising results in some instances (Zhang et al., 2008; Li et al., 2008).

Another area of interest is the antimicrobial activity of triazole derivatives bearing the quinoline ring. These compounds were synthesized and tested against several bacteria and fungi, with some showing significant activity. The antimicrobial properties of these compounds highlight their potential in addressing bacterial and fungal infections (Yurttaş et al., 2020).

Adenosine receptor antagonism is another significant area where these compounds have been studied. Certain triazoloquinoxaline derivatives have been evaluated for their binding affinity to adenosine A1 and A2 receptors, showing potential as adenosine receptor antagonists. This activity suggests their possible use in developing therapeutic agents for conditions mediated by adenosine receptors, such as neurological disorders (Sarges et al., 1990).

Synthesis Techniques

The synthesis of these compounds often involves advanced organic synthesis techniques, including Suzuki coupling reactions and various forms of cyclization and substitution reactions. The methodologies employed aim to introduce specific functional groups and structural motifs essential for the desired biological activity. These synthetic strategies are crucial in medicinal chemistry for the development of new therapeutic agents with improved efficacy and selectivity (Atta et al., 2011; An et al., 2017).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-13-4-2-3-5-15(13)28(10)17)30-9-16(29)24-14-8-11(19(21,22)23)6-7-12(14)20/h2-8H,9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXYXFSXWENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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